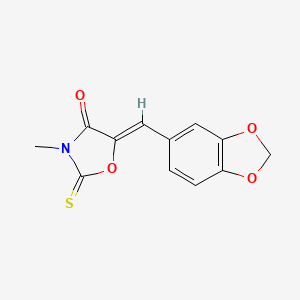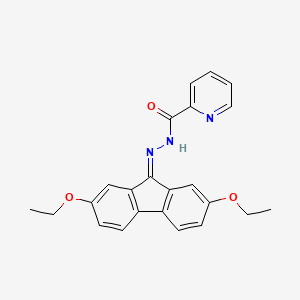![molecular formula C18H27NO4 B11642627 1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate](/img/structure/B11642627.png)
1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate is a complex organic compound characterized by the presence of an adamantane moiety Adamantane is a highly stable, diamondoid structure that imparts unique properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with adamantylamine under specific conditions. The reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a nucleophilic substitution mechanism. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.
作用机制
The mechanism by which 1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate exerts its effects involves interactions with specific molecular targets. The adamantane moiety can interact with biological membranes, potentially altering their properties and affecting cellular processes. Additionally, the compound may inhibit or activate specific enzymes and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,3-Diethyl 2-{[(1H-indazol-3-yl)amino]methylidene}propanedioate
- 1,3-Diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate
Uniqueness
1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate is unique due to the presence of the adamantane moiety, which imparts exceptional stability and distinct chemical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.
属性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
diethyl 2-[(1-adamantylamino)methylidene]propanedioate |
InChI |
InChI=1S/C18H27NO4/c1-3-22-16(20)15(17(21)23-4-2)11-19-18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14,19H,3-10H2,1-2H3 |
InChI 键 |
RQLIGLVSQQMMKD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC12CC3CC(C1)CC(C3)C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11642574.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B11642579.png)
![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11642587.png)
![N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11642595.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B11642603.png)
![N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11642605.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B11642608.png)
![N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11642613.png)
![2-{[5-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-3-cyano-6-phenyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11642614.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11642615.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642628.png)

